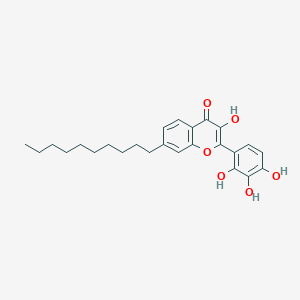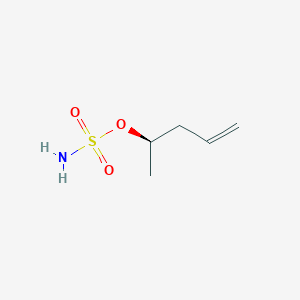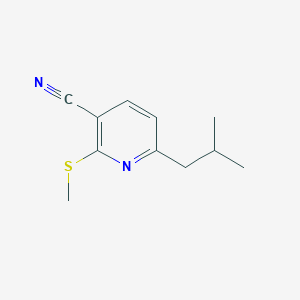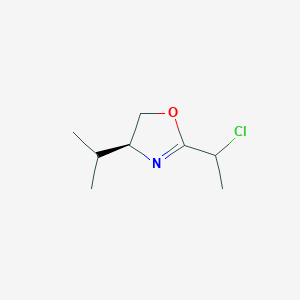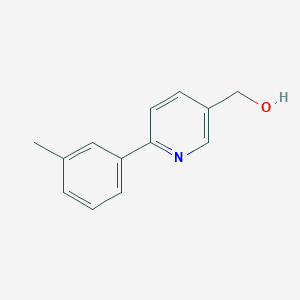
(2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine is a chiral aziridine compound characterized by its unique structure, which includes a decyl chain, a methoxyphenyl group, and a phenyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, making them highly reactive intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine typically involves the reaction of a suitable precursor with an aziridination reagent. One common method is the reaction of a chiral amine with a halogenated precursor under basic conditions to form the aziridine ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and the formation of substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to achieve ring-opening.
Major Products Formed
The major products formed from these reactions include oxaziridines, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine is used as a building block for the synthesis of more complex molecules. Its strained ring structure makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving aziridines. It serves as a model substrate for investigating the mechanisms of aziridine ring-opening by biological nucleophiles.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential pharmacological activities. Aziridines are known for their cytotoxic properties, making them candidates for anticancer drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of (2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine involves its interaction with nucleophiles, leading to ring-opening and the formation of reactive intermediates. These intermediates can further react with various biological or chemical targets, resulting in diverse biological and chemical effects. The molecular targets and pathways involved depend on the specific context of its application, such as enzyme inhibition or interaction with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R)-trans-(4-methoxyphenyl)glycidic acid
- 2-Methyl-2-propanyl [(2S,3R)-4-{[4-(carbamoyloxy)-2,2-dimethylbutyl][(4-methoxyphenyl)sulfonyl]amino}-3-hydroxy-1-phenyl-2-butanyl]carbamate
- Acetic acid [(2S,3R,4R)-4-hydroxy-2-[(4-methoxyphenyl)methyl]-3-pyrrolidinyl] ester
Uniqueness
(2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine is unique due to its specific chiral configuration and the presence of both a decyl chain and a methoxyphenyl group. These structural features contribute to its distinct reactivity and potential applications in various fields. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific synthetic and research purposes.
Eigenschaften
CAS-Nummer |
648908-37-6 |
|---|---|
Molekularformel |
C25H35NO |
Molekulargewicht |
365.6 g/mol |
IUPAC-Name |
(2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine |
InChI |
InChI=1S/C25H35NO/c1-3-4-5-6-7-8-9-13-16-24-25(21-14-11-10-12-15-21)26(24)22-17-19-23(27-2)20-18-22/h10-12,14-15,17-20,24-25H,3-9,13,16H2,1-2H3/t24-,25+,26?/m0/s1 |
InChI-Schlüssel |
CUJHFACFSYDOPE-LHJLODMPSA-N |
Isomerische SMILES |
CCCCCCCCCC[C@H]1[C@H](N1C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Kanonische SMILES |
CCCCCCCCCCC1C(N1C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


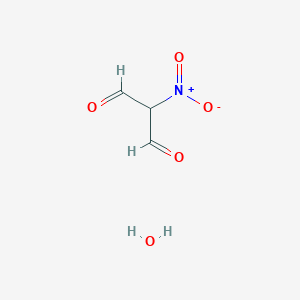
![N-Cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12600242.png)

![Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]-](/img/structure/B12600255.png)
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12600258.png)
![3-(Decyloxy)-6-{[4-(decyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12600266.png)


